Lipophilicity Advantage: 2-Amino-4-phenylnicotinic Acid vs. 2-Aminonicotinic Acid
2-Amino-4-phenylnicotinic acid exhibits a computed XLogP3 of 2.2, compared to 1.5 for 2-aminonicotinic acid, representing a 0.7 log unit increase in lipophilicity contributed by the 4-phenyl substituent [1]. This shift moves the compound into the optimal lipophilicity range (XLogP 1–3) associated with favorable oral bioavailability and membrane permeability in drug-like molecules [2]. The 4-phenyl group increases molecular weight from 138.12 to 214.22 g·mol⁻¹ while maintaining identical hydrogen bond donor/acceptor counts (HBD 2, HBA 4) and an identical topological polar surface area (TPSA 76.2 Ų), indicating that the added lipophilicity is achieved without sacrificing hydrogen-bonding capacity [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-Aminonicotinic acid (CAS 5345-47-1): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | PubChem computed property using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity within the drug-like range translates to improved passive membrane permeability, which is a critical differentiator when selecting building blocks for cell-permeable probe or lead compound synthesis.
- [1] PubChem. Computed Properties: 2-Amino-4-phenylnicotinic acid (CID 23176943) vs. 2-Aminonicotinic acid (CID 72930). XLogP3, HBD, HBA, TPSA, Molecular Weight. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
